molecular formula C8H7BrN2 B596177 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine CAS No. 1312755-43-3

5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine

Cat. No.: B596177
CAS No.: 1312755-43-3
M. Wt: 211.062
InChI Key: ZPEQDXCSXGPPFG-UHFFFAOYSA-N
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Description

5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine (CAS 1312755-43-3) is a specialized pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a bromine substituent and a propynyl amine group on a pyridine scaffold, making it a versatile chemical building block for the synthesis of more complex molecules . Its molecular formula is C 8 H 7 BrN 2 and it has a molecular weight of 211.06 g/mol . The presence of both a bromine atom and a terminal alkyne group in its structure provides two distinct and valuable reaction sites for further chemical modification. The bromine substituent is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of aromatic or other carbon-based fragments . Simultaneously, the terminal alkyne group is highly reactive in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole linkages, a reaction widely used in bioconjugation and material science . This dual functionality allows researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. In pharmaceutical research, pyridine derivatives serve as key scaffolds for developing therapeutics due to their prevalence in biologically active compounds . This specific bromo-propynylpyridinamine is particularly valuable for constructing potential enzyme inhibitors and receptor modulators. It must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety data indicates it may cause skin, eye, and respiratory irritation, so appropriate personal protective equipment should be worn during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-prop-1-ynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEQDXCSXGPPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Bromo 3 Prop 1 Ynyl Pyridin 2 Ylamine

Retrosynthetic Analysis of the 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Disconnections Involving the Propynyl (B12738560) Moiety

A primary disconnection strategy involves breaking the bond between the pyridine (B92270) ring and the propynyl group. This leads to a 5-bromo-3-halopyridin-2-ylamine precursor and a propyne (B1212725) equivalent. The most logical bond to break is the C-C bond formed via a cross-coupling reaction, suggesting a halopyridine and a terminal alkyne as key synthons.

Disconnections Involving the Bromine Substituent

Another retrosynthetic approach involves the disconnection of the bromine atom at the 5-position of the pyridine ring. This would lead to 3-prop-1-ynyl-pyridin-2-ylamine as an intermediate, which would then require a selective bromination step. However, controlling the regioselectivity of bromination on an already substituted pyridine ring can be challenging.

Disconnections Involving the Pyridin-2-ylamine Framework

A more fundamental disconnection involves the synthesis of the pyridin-2-ylamine core itself. This could be envisioned from simpler acyclic precursors through a cyclization reaction. However, for the specific target of this compound, building the substituted pyridine ring from scratch is a less common approach compared to the functionalization of a pre-existing pyridine ring.

Direct Synthetic Routes

Direct synthetic routes focus on the construction of the target molecule from readily available starting materials in a forward-thinking manner.

Palladium-Catalyzed Cross-Coupling Reactions for Propynyl Introduction

The introduction of the propynyl group onto the pyridine ring is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide. wikipedia.org

The Sonogashira reaction is a cornerstone in the synthesis of alkynyl-substituted heterocycles. wikipedia.org This reaction typically involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction can be performed under mild conditions, often at room temperature, making it suitable for a wide range of substrates. wikipedia.org

A plausible and efficient route to this compound involves the Sonogashira coupling of a dihalogenated pyridine precursor, such as 3,5-dibromo-2-aminopyridine, with a propyne source. Research has demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. scirp.orgscirp.org These reactions typically afford the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.org

In a typical procedure, the reaction would be carried out under an inert atmosphere. scirp.org The palladium catalyst, such as Pd(CF3COO)2/PPh3 or Pd(PPh3)4, and a copper(I) salt, like CuI, are dissolved in a suitable solvent like DMF or a mixture of THF and an amine base (e.g., triethylamine). scirp.orgscirp.orgsoton.ac.uk The bromopyridine substrate and the terminal alkyne are then added, and the reaction mixture is stirred, sometimes with heating, until the reaction is complete. scirp.orgscirp.org The use of a mild base is crucial to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org

Recent advancements have also led to the development of copper-free Sonogashira reactions, which can be advantageous in certain contexts. wikipedia.org Furthermore, modified procedures have been developed for the use of volatile alkynes like propyne, often employing low temperatures to manage its volatility. organic-chemistry.org

For the synthesis of this compound, a key starting material would be 3,5-dibromo-2-aminopyridine. This can be synthesized from 2-aminopyridine (B139424) through bromination. ijssst.info The selective coupling at the 3-position over the 5-position would be a critical aspect to control, potentially influenced by the electronic and steric environment of the bromine atoms. Studies on the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that chemoselective synthesis of alkynylpyridines is possible, allowing for the formation of mono-, di-, tri-, and tetraalkynylated products by tuning the reaction conditions. rsc.org

Table of Reaction Conditions for Sonogashira Coupling:

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(CF₃COO)₂, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Triethylamine, Diethylamine, K₂CO₃, Cs₂CO₃
Solvent DMF, THF, Amines
Temperature Room Temperature to 100°C
Alkyne Source Propyne gas or a propyne precursor
Optimization of Catalyst Systems and Ligands

The choice of palladium catalyst and its associated ligand is critical for achieving high yields in the Sonogashira coupling. While Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common catalysts, research has shown that various palladium sources can be effective. libretexts.org A study by Zhu et al. on the coupling of 2-amino-3-bromopyridines with terminal alkynes found that Pd(CF₃COO)₂ provided superior results compared to other palladium sources like Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. scirp.orgresearchgate.net

The copper(I) salt, typically copper(I) iodide (CuI), serves as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle. wikipedia.org Its presence significantly increases the reaction rate, allowing for milder reaction conditions. wikipedia.org Studies confirm that the absence of CuI leads to a drastic reduction in product yield. nih.gov

Table 1: Effect of Palladium Catalyst and Ligand on Sonogashira Coupling Yield. scirp.org
EntryPalladium Catalyst (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5.0)85
2PdCl₂ (2.5)PPh₃ (5.0)82
3Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)92
4Pd₂(dba)₃ (1.25)PPh₃ (5.0)88
5Pd(CF₃COO)₂ (2.5)None65
Investigation of Reaction Conditions (Solvent, Temperature, Base)

The reaction environment, including the solvent, temperature, and base, has a profound impact on the outcome of the Sonogashira coupling.

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction rate. Polar aprotic solvents are generally favored. Comparative studies have shown that dimethylformamide (DMF) is often the solvent of choice, leading to higher yields compared to toluene, 1,4-dioxane, dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). scirp.orgnih.gov

Temperature: Temperature is a critical parameter, with higher temperatures generally accelerating the reaction. For the coupling of 2-amino-3-bromopyridines, a reaction temperature of 100°C was found to be optimal, providing a high yield in a relatively short time. scirp.orgresearchgate.net Lowering the temperature significantly reduces the reaction rate and yield, while excessively high temperatures may lead to catalyst decomposition or side reactions. researchgate.net

Base: An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate, and to neutralize the hydrogen halide produced during the reaction. organic-chemistry.org Triethylamine (Et₃N) is a widely used and effective base for this purpose. scirp.orgresearchgate.net Other bases such as piperidine, diisopropylethylamine (DIPEA), and inorganic bases like K₂CO₃ and Cs₂CO₃ have also been employed, with the choice often depending on the specific substrates and catalyst system. nih.govnih.gov

Table 2: Optimization of Reaction Conditions for Sonogashira Coupling. scirp.org
EntrySolventBaseTemperature (°C)Yield (%)
1TolueneEt₃N10075
21,4-DioxaneEt₃N10081
3DMFEt₃N10092
4DMSOEt₃N10086
5DMFPiperidine10085
6DMFDIPEA10083
7DMFEt₃N8073
8DMFEt₃N12090

Bromination Strategies on Substituted Pyridin-2-ylamines

The introduction of the bromine atom at the C5 position is a key step that can be performed either on a 2-aminopyridine precursor before the Sonogashira coupling or on a 3-alkynyl-2-aminopyridine intermediate. The success of this step hinges on achieving high regioselectivity.

Regioselective Bromination Techniques

The pyridine ring is electron-deficient, making electrophilic aromatic substitution generally difficult. chemrxiv.org However, the presence of a strong electron-donating group, such as the amino group at the C2 position, activates the ring towards electrophilic attack, primarily at the C3 and C5 positions. thieme-connect.com

Several methods have been developed for the regioselective bromination of 2-aminopyridines. The use of N-Bromosuccinimide (NBS) is a common and effective method for the monobromination of activated pyridines. thieme-connect.com For 2-aminopyridine, treatment with NBS typically yields the 5-bromo derivative with high selectivity. thieme-connect.com

An environmentally friendly protocol utilizes 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as a green oxidant. researchgate.net This system has been shown to regioselectively brominate 2-aminopyridines at the C-5 position. researchgate.net Other brominating agents like bromodimethylsulfonium bromide have also been found to be effective for regioselective monobromination under mild, catalyst-free conditions. acs.org A different approach involves a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates, which allows for selective halogenation at the 3-position, but can also be adapted for other positions. chemrxiv.orgnsf.gov

Mechanistic Insights into Electrophilic Aromatic Bromination

The regioselectivity of the bromination of 2-aminopyridine is governed by the electronic properties of the pyridine ring system and the directing effects of the substituents. The nitrogen atom in the pyridine ring is electron-withdrawing via an inductive effect, deactivating the α (C2, C6) and γ (C4) positions towards electrophilic attack. Conversely, the amino group at the C2 position is a powerful activating group, donating electron density to the ring through resonance.

This resonance effect strongly activates the ortho (C3) and para (C5) positions relative to the amino group. The positive charge of the intermediate arenium ion (Wheland intermediate) formed during electrophilic attack is stabilized most effectively when the attack occurs at these positions. nih.govresearchgate.net Between the C3 and C5 positions, the attack at C5 is generally favored. This is because the C3 position is adjacent to the electron-withdrawing ring nitrogen, which destabilizes the transition state leading to C3 substitution. Therefore, the electrophile (Br⁺) preferentially attacks the C5 position, leading to the formation of the 5-bromo-2-aminopyridine as the major product. thieme-connect.comrsc.org Recent computational studies suggest that the reaction may proceed through an addition-elimination pathway without the formation of a stable charged Wheland intermediate, but the principles of substituent directing effects remain central to understanding the regioselectivity. chemistryworld.comrsc.org

Incorporation of the Amine Functionality

An alternative synthetic strategy involves introducing the amine group onto a pre-functionalized pyridine ring containing the bromo and propynyl substituents. This approach typically relies on the amination of a suitable halogenated pyridine precursor.

Amination of Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SₙAr) is a primary method for introducing an amine group onto a pyridine ring. The reaction involves the displacement of a halide (e.g., chloro or bromo) by an amine nucleophile. For this reaction to be efficient, the pyridine ring must be activated by electron-withdrawing groups. The halogen at the C2 or C4 position is particularly susceptible to nucleophilic attack.

A potential precursor for the target molecule could be a 2,5-dibromo-3-prop-1-ynyl-pyridine. Selective amination at the C2 position would then yield the final product. An environmentally benign method for the selective amination of polyhalogenated pyridines has been developed using water as a solvent and a strong base like NaOtBu at elevated temperatures. acs.org This method shows high regioselectivity for the functionalization of the ortho position (C2) on various polyhalogenated pyridines. acs.org

Other strategies for pyridine amination include the classic Chichibabin reaction, which uses sodium amide (NaNH₂) to directly aminate C-H bonds, typically at the 2-position, although it often requires harsh conditions. youtube.com More modern approaches involve the conversion of pyridines into phosphonium (B103445) salts, which then react with sodium azide (B81097) to produce versatile iminophosphorane intermediates that can be converted to amines. This method is highly regioselective, typically for the 4-position, but will target the 2-position if C4 is blocked. nih.gov

Synthetic Transformations of Nitro- or Cyano-Pyridines

The transformation of nitro- or cyano-pyridines represents a viable, albeit multi-step, approach to constructing the this compound framework. This strategy hinges on the initial presence of a nitro or cyano group, which can be chemically altered to introduce the desired prop-1-ynyl functionality.

A plausible pathway commences with the synthesis of 2-amino-5-bromopyridine (B118841). This can be achieved by the bromination of 2-aminopyridine. orgsyn.org Subsequent nitration of 2-amino-5-bromopyridine using a mixture of nitric acid and sulfuric acid at low temperatures affords 2-amino-5-bromo-3-nitropyridine (B172296) in good yields. orgsyn.org A detailed procedure for this nitration is well-documented in organic synthesis literature. orgsyn.org

With 2-amino-5-bromo-3-nitropyridine in hand, the subsequent crucial step involves the transformation of the nitro group into a functionality suitable for the introduction of the prop-1-ynyl group. A standard synthetic sequence would involve the reduction of the nitro group to an amino group, yielding 2,3-diamino-5-bromopyridine. This reduction can be effectively carried out using reagents such as iron in the presence of an acid. orgsyn.org

The resulting 3-amino group can then be converted into a halogen via a Sandmeyer-type reaction. For instance, diazotization of the 3-amino group with a nitrite (B80452) source in the presence of a hydrohalic acid (e.g., HBr or HI) and a copper(I) salt would yield the corresponding 2-amino-5-bromo-3-halopyridine. The choice of the halogen is critical, with iodo-derivatives generally exhibiting higher reactivity in subsequent cross-coupling reactions.

The final installation of the prop-1-ynyl group is typically achieved through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne, in this case, propyne, with an aryl or vinyl halide. scirp.org The use of a copper(I) co-catalyst is common, although copper-free conditions have also been developed to prevent the formation of alkyne homocoupling byproducts. wikipedia.org The reactivity of the halide in the Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org Therefore, a 2-amino-5-bromo-3-iodopyridine (B1270907) intermediate would be an ideal substrate for this transformation.

While the synthesis of 2-amino-5-bromo-3-iodopyridine has been reported, providing a direct precursor, the transformation of a cyano group at the 3-position into a prop-1-ynyl group is less commonly documented and would likely involve more complex synthetic manipulations.

Indirect Synthetic Approaches via Precursor Modification

Indirect approaches focus on the modification of pre-existing pyridine derivatives that already bear some of the required functionalities or can be readily converted to them.

Transformation of Pyridine Derivatives Bearing Related Functional Groups

A highly efficient and direct route to this compound involves the Sonogashira coupling of a suitably halogenated precursor. Research has demonstrated the successful palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. scirp.org These reactions typically employ a palladium catalyst, such as Pd(CF₃COO)₂, a phosphine (B1218219) ligand like PPh₃, and a copper(I) iodide co-catalyst in a suitable solvent like DMF with a base such as triethylamine. scirp.org

A key precursor for this approach is a dihalogenated aminopyridine where the halogen at the 3-position is more reactive towards the Sonogashira coupling than the bromine at the 5-position. A prime candidate for such a precursor is 2-amino-5-bromo-3-iodopyridine. The synthesis of this intermediate has been reported, starting from 2-aminopyridine, which is first brominated with N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine, followed by iodination with iodine. ijssst.info The higher reactivity of the C-I bond compared to the C-Br bond in the Sonogashira coupling allows for the selective introduction of the prop-1-ynyl group at the 3-position. wikipedia.orglibretexts.org

The reaction conditions for the Sonogashira coupling can be optimized to achieve high yields. A study on the coupling of 2-amino-3-bromopyridines reported yields ranging from 72% to 96% with various terminal alkynes. scirp.org

Table 1: Representative Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes scirp.org

EntrySubstrate (1)Alkyne (2)Product (3)Yield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine95
22-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
32-Amino-3-bromo-5-chloropyridine4-Ethynyltoluene2-Amino-5-chloro-3-(p-tolylethynyl)pyridine85
42-Amino-3-bromo-5-nitropyridine1-Hexyne2-Amino-3-(hex-1-yn-1-yl)-5-nitropyridine78

Based on these findings, a robust synthesis for this compound would involve the Sonogashira coupling of 2-amino-5-bromo-3-iodopyridine with propyne gas or a suitable propyne surrogate.

Sequential Multi-Component Reactions Towards the Target Compound

Multi-component reactions (MCRs) offer an atom-economical and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. While no specific MCR has been reported for the direct synthesis of this compound, the general principles of pyridine synthesis through MCRs could be adapted.

For instance, a Hantzsch-type pyridine synthesis or variations thereof could potentially be employed. This would involve the condensation of a β-ketoester (or a related active methylene (B1212753) compound), an aldehyde, and an ammonia (B1221849) source. To incorporate the required functionalities, one would need to start with precursors already containing the bromo and prop-1-ynyl groups. However, the stability of a prop-1-ynyl substituted precursor under typical MCR conditions might be a concern.

A more plausible, yet still theoretical, MCR approach could involve a domino reaction sequence. This might start with a simpler pyridine core formed via an MCR, which is then sequentially functionalized in a one-pot fashion. Given the lack of specific literature examples for this target molecule, designing a novel MCR would require significant experimental investigation and optimization.

Stereoselective Synthesis Considerations (if applicable to derivatives)

The parent compound, this compound, is an achiral molecule and therefore does not require stereoselective synthesis. It lacks any stereocenters, and the prop-1-ynyl group is linear.

However, stereoselectivity would become a critical consideration in the synthesis of derivatives of this compound where a chiral center is introduced. For example, if the amino group at the 2-position or the methylene group of a substituted alkyne chain were to be further functionalized to create a stereocenter, then stereoselective methods would be necessary to obtain enantiomerically pure or enriched products.

For instance, the synthesis of chiral amines often involves the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. nih.gov If a derivative of this compound were to be synthesized with a chiral substituent on the amino group, methods such as asymmetric alkylation or acylation could be employed. Similarly, if the alkyne were to be, for example, a secondary propargyl alcohol derivative, its synthesis would require asymmetric reduction of the corresponding ketone or an asymmetric alkynylation reaction. Asymmetric C-H activation and functionalization of saturated heterocycles is also an emerging area that could be relevant for creating chiral derivatives.

Reaction Mechanisms and Transformation Chemistry of 5 Bromo 3 Prop 1 Ynyl Pyridin 2 Ylamine

Reactivity of the Bromo Substituent

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group for introducing molecular diversity, primarily through cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

While pyridines are generally more reactive towards nucleophilic aromatic substitution (SNAr) than benzene (B151609) derivatives due to the electron-withdrawing nature of the ring nitrogen, the bromo substituent at the 5-position is not as activated as halogens at the 2- or 4-positions. The reaction proceeds through a Meisenheimer-like intermediate, and its facility is dependent on the strength of the nucleophile and the reaction conditions. For substrates like 5-bromopyridines, forcing conditions such as high temperatures and strong bases are often required. The presence of the amino group at the 2-position, being an electron-donating group, can further deactivate the ring towards nucleophilic attack.

Further Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are highly efficient methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org For 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine, the bromo group can be readily coupled with various aryl or vinyl boronic acids. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl bromides in Suzuki couplings is generally high, making them versatile substrates. illinois.edu The presence of the free amino group can sometimes interfere with the catalytic cycle, but suitable ligand and base combinations can overcome this issue. nih.gov

Heck Reaction:

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction of this compound with an alkene would proceed via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene, and finally, β-hydride elimination to give the substituted alkene product. libretexts.orgyoutube.com The regioselectivity of the alkene insertion is influenced by both electronic and steric factors.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acs.orgacs.org This reaction would allow for the substitution of the bromo group in this compound with a wide range of primary or secondary amines. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. chemspider.comnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromo-pyridines

ReactionCoupling PartnerCatalyst (example)Base (example)Solvent (example)Product Type
Suzuki Arylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OBiaryl
Heck StyrenePd(OAc)₂Et₃NDMFSubstituted Styrene
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneArylamine

Reactivity of the Prop-1-ynyl Group

The terminal alkyne functionality of the prop-1-ynyl group is a versatile handle for a variety of chemical transformations, including cycloadditions, hydrofunctionalizations, and electrophilic additions.

Click Chemistry Derivatization and Applications

The terminal alkyne is an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov By reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, a triazole-linked pyridine derivative can be readily prepared. This methodology is widely used in medicinal chemistry and materials science for the construction of complex molecular architectures. nih.govlicor.com

Hydroamination and Cyclization Reactions

The alkyne moiety can undergo hydroamination, which is the addition of an N-H bond across the carbon-carbon triple bond. rsc.org This can be an intramolecular or intermolecular process. In the case of this compound, intramolecular hydroamination involving the adjacent amino group could potentially lead to the formation of a five or six-membered ring, depending on the reaction conditions and catalyst used. Such cyclizations are valuable for the synthesis of fused heterocyclic systems. For instance, rhodium-catalyzed N-annulation of α,β-unsaturated imines with alkynes is a known method for pyridine synthesis. rsc.org While the substrate is already a pyridine, related cyclizations involving the amino and alkynyl groups are plausible.

Electrophilic Additions to the Alkyne

Alkynes undergo electrophilic addition reactions, though they are generally less reactive than alkenes. youtube.com The reaction of the prop-1-ynyl group with electrophiles such as halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) would lead to the formation of dihaloalkenes or haloalkenes, respectively. libretexts.org According to Markovnikov's rule, in the addition of HX to a terminal alkyne, the hydrogen atom adds to the terminal carbon, and the halide adds to the internal carbon. A second addition of HX results in a geminal dihalide. The reaction often proceeds through a vinyl cation intermediate or a π-complex, and the regioselectivity can be influenced by the substituent effects of the pyridine ring. reddit.comyoutube.com

Furthermore, electrophilic cyclization is a powerful strategy for the synthesis of heterocyclic compounds. nih.gov In the presence of an electrophile and a proximate nucleophile, the alkyne can be activated towards cyclization. For this compound, the amino group can act as the internal nucleophile, potentially leading to the formation of fused ring systems upon treatment with electrophiles like iodine or bromine.

Table 2: Potential Transformations of the Prop-1-ynyl Group

Reaction TypeReagentCatalyst (if applicable)Product Functional Group
Click Chemistry (CuAAC) Organic AzideCopper(I) salt1,2,3-Triazole
Hydroamination - (intramolecular)Transition metal (e.g., Au, Pt)Fused Heterocycle
Electrophilic Halogenation Br₂-Dibromoalkene
Electrophilic Hydrohalogenation HBr-Bromoalkene / gem-Dibromoalkane
Electrophilic Cyclization I₂-Fused Iodo-heterocycle

Reactivity of the Pyridin-2-ylamine Moiety

The pyridin-2-ylamine scaffold is a versatile building block in organic synthesis, exhibiting a rich and diverse reaction chemistry. Its reactivity is characterized by the nucleophilic nature of the exocyclic amino group and the electronic properties of the pyridine ring.

Reactions at the Amine Nitrogen (e.g., Alkylation, Acylation, Condensation)

The exocyclic amine nitrogen in 2-aminopyridines is a primary site for various chemical transformations, including alkylation, acylation, and condensation reactions.

Alkylation: The N-alkylation of 2-aminopyridines can be achieved with various alkylating agents. However, unlike simple amines, alkylation of 2-aminopyridines can sometimes lead to the formation of N-alkylpyridinium salts through reaction at the ring nitrogen, which is often the more basic site. publish.csiro.au To achieve selective N-alkylation at the exocyclic amine, specific strategies are often employed. For instance, a method utilizing 1,2-diketones with BF₃·OEt₂ as a catalyst has been reported for the N-alkylation of 2-aminopyridines. acs.org Another approach involves the use of N-aminopyridinium salts, which can be arylated and subsequently alkylated, followed by the reductive cleavage of the N-N bond to yield secondary amines. chemrxiv.org The reactivity in these alkylation reactions is sensitive to the electronic properties of the substituents on the pyridine ring. Electron-donating groups tend to increase the nucleophilicity of the 2-aminopyridine (B139424) and can lead to higher yields of N-alkylated products. acs.org A patent describes a process for the N-alkylation of aminopyridines using a heterogeneous catalyst, highlighting the industrial relevance of these transformations. google.com

Acylation: Acylation of 2-aminopyridines with reagents like acetic anhydride (B1165640) typically occurs at the exocyclic amino nitrogen to form the corresponding acetylaminopyridines. publish.csiro.au Studies have shown that for 2- and 3-aminopyridines, the rate-determining step is the direct acetylation of the amino nitrogen. publish.csiro.au However, the possibility of forming N,N-diacylated products has been observed, particularly with highly deactivated anilines in the presence of a strong base. semanticscholar.org The choice of base can be crucial in controlling the outcome, with weaker bases favoring the formation of mono-acylated products. semanticscholar.org The acylation of various aminopyridines with endic anhydride has also been shown to proceed chemoselectively at the exocyclic amino group. researchgate.net

Condensation Reactions: 2-Aminopyridines undergo condensation reactions with various carbonyl compounds. For example, an unexpected condensation product was observed from the reaction of 2-aminopyridine with barbituric acids in DMF, resembling a Mannich-type reaction. scielo.org.mx Furthermore, multicomponent reactions involving 2-aminopyridines, isocyanides, and 2-carboxybenzaldehydes have been reported, showcasing the utility of this scaffold in constructing complex molecular architectures. researchgate.net The reaction of 2-aminopyridines with α-halo ketones can lead to the formation of imidazo[1,2-a]pyridines. acs.orgrsc.org

Table 1: Examples of Reactions at the Amine Nitrogen of 2-Aminopyridine Derivatives

Reaction Type Reagents and Conditions Product Type Reference(s)
Alkylation 1,2-Diketones, BF₃·OEt₂, aerobic conditions N-Alkylated 2-aminopyridines acs.org
Alkylation N-Aminopyridinium salts, alkyl halides, CsOAc Secondary amines chemrxiv.org
Acylation Acetic anhydride, acetone N-Acetylaminopyridines publish.csiro.au
Acylation Endic anhydride N-Amido acids/carboximides researchgate.net
Condensation Barbituric acids, DMF Mannich-type adducts scielo.org.mx
Condensation α-Halo ketones Imidazo[1,2-a]pyridines acs.orgrsc.org

Reactions on the Pyridine Ring (e.g., Electrophilic/Nucleophilic Attack)

The pyridine ring in 2-aminopyridines is generally electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Attack: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the strongly activating amino group at the 2-position can direct electrophiles to specific positions. Electrophilic bromination of 2-aminopyridines has been studied, and it is known that the reaction proceeds on the free base. rsc.org The bromination of 2-aminopyridine itself typically yields a mixture of 5-bromo-2-aminopyridine and 3,5-dibromo-2-aminopyridine. chemindigest.comheteroletters.org The synthesis of 2-amino-5-bromopyridine (B118841) is an important transformation, often achieved by protecting the amino group via acylation before bromination to control regioselectivity. researchgate.net The reaction of 2-aminopyridine with 5,5-dibromobarbituric acid has also been reported to yield 5-bromo-2-aminopyridine. scielo.org.mx

Nucleophilic Attack: The pyridine ring is inherently more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2-, 4-, and 6-positions, which are electronically activated by the ring nitrogen. researchgate.net The presence of a good leaving group, such as a halogen, at these positions facilitates SNAr reactions. researchgate.net For instance, the reaction of 2-bromopyridine (B144113) with sodium amide to give 2-aminopyridine is a classic example of nucleophilic substitution on a pyridine ring. pearson.com The reactivity of halopyridines towards nucleophilic substitution can be enhanced by the formation of N-alkyl pyridinium (B92312) salts. nih.gov

Influence of Substituents on Reaction Pathways and Selectivity

The bromo and prop-1-ynyl substituents on the this compound ring significantly modulate the reactivity of the molecule.

The prop-1-ynyl group at the 3-position is also an electron-withdrawing group due to the sp-hybridization of the carbon atoms. This group would further deactivate the pyridine ring towards electrophilic attack. The alkyne functionality itself is a site of potential reactivity, capable of undergoing various transformations such as cycloaddition reactions. gelest.com For instance, 3-alkynyl-2-pyrones have been shown to react with secondary amines to form aniline (B41778) derivatives through a series of transformations including ring-opening and rearrangement. rsc.orgnih.gov While the pyridine ring is different from a pyrone, this suggests that the alkynyl group in this compound could participate in unique reaction pathways.

The amino group at the 2-position is a strong electron-donating group through resonance, and it is a powerful activating group for electrophilic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. It also increases the nucleophilicity of the pyridine ring, making it more susceptible to certain reactions.

The combined electronic effects of these substituents create a complex reactivity profile. The electron-withdrawing nature of the bromo and prop-1-ynyl groups will decrease the basicity of both the pyridine nitrogen and the exocyclic amino group. This would likely decrease the rate of reactions that rely on the nucleophilicity of these nitrogens, such as alkylation and acylation. In electrophilic substitution reactions, the powerful activating effect of the amino group would compete with the deactivating effects of the bromo and prop-1-ynyl groups. The 4- and 6-positions would be the most likely sites for further electrophilic attack, as the 3- and 5-positions are already substituted.

Table 2: Predicted Influence of Substituents on the Reactivity of this compound

Functional Group Position Electronic Effect Influence on Reactivity
Amino 2 Electron-donating (resonance), Activating Increases nucleophilicity of the ring and exocyclic N; directs electrophilic substitution.
Prop-1-ynyl 3 Electron-withdrawing (induction) Deactivates the ring towards electrophilic attack; potential for alkyne-specific reactions.
Bromo 5 Electron-withdrawing (induction), Deactivating Deactivates the ring towards electrophilic attack; potential leaving group in SNAr.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of a molecule. High-resolution 1H and 13C NMR, in conjunction with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms within the 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine structure.

High-Resolution 1H and 13C NMR Analysis

Detailed analysis of the 1H and 13C NMR spectra provides the foundational data for the structural confirmation of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for identifying the electronic environment of each nucleus.

¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the amine protons, and the methyl protons of the prop-1-ynyl group. The coupling patterns between adjacent protons would provide further structural information.

¹³C NMR Spectral Data:

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the prop-1-ynyl substituent. The chemical shifts of the acetylenic carbons are particularly characteristic.

Due to the absence of specific experimental data in the provided search results, representative data tables for the 1H and 13C NMR of this compound cannot be generated at this time.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity between the prop-1-ynyl group and the pyridine ring.

Without experimental 2D NMR data, a detailed analysis of these correlations for this compound cannot be presented.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum.

Table 1: Theoretical HRMS Data for this compound

Formula Ion Calculated m/z
C₈H₇⁷⁹BrN₂ [M+H]⁺ 210.9869

Note: This table represents theoretical values. Actual experimental data is required for confirmation.

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the molecule's structure. Under electron ionization (EI) or other fragmentation techniques, the parent ion of this compound would be expected to break apart in a predictable manner. Key fragmentation pathways would likely involve the loss of the prop-1-ynyl group or cleavage of the pyridine ring.

Specific fragmentation data for this compound is not available in the provided search results, precluding a detailed fragmentation analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine, the C≡C triple bond of the alkyne, and the C=C and C=N bonds of the pyridine ring.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Amine N-H stretch 3300-3500
Alkyne C≡C stretch 2100-2260
Alkyne ≡C-H stretch ~3300
Aromatic Ring C=C/C=N stretch 1400-1600

Note: This table provides expected ranges. Experimental data is necessary for precise peak assignments.

Identification of Key Functional Group Vibrations

A comprehensive analysis of the infrared (IR) spectrum of this compound would be required to identify the characteristic vibrational frequencies of its key functional groups. This analysis would involve the assignment of specific absorption bands to the stretching and bending vibrations of the amine (N-H), alkyne (C≡C and ≡C-H), and pyridine ring (C=C and C-N) moieties, as well as the carbon-bromine (C-Br) bond.

Table 1: Expected Infrared Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Expected Vibrational Mode Anticipated Wavenumber (cm⁻¹)
N-H (amine) Symmetric & Asymmetric Stretching 3500 - 3300
N-H (amine) Bending 1650 - 1580
C≡C (alkyne) Stretching 2260 - 2100
≡C-H (alkyne) Stretching 3340 - 3250
C=C, C=N (pyridine ring) Stretching 1600 - 1450

This table is predictive and awaits experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound would reveal information about its electronic transitions. The chromophores within the molecule, primarily the substituted pyridine ring system, are expected to exhibit characteristic π → π* and n → π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would provide insights into the conjugation and electronic structure of the compound. The presence of the bromine atom and the prop-1-ynyl group would be expected to influence these electronic transitions through inductive and mesomeric effects, potentially causing bathochromic (red) or hypsochromic (blue) shifts compared to a simpler aminopyridine core.

X-ray Crystallography

Solid-State Structural Determination and Conformation

Single-crystal X-ray crystallography would be the definitive method to determine the precise solid-state structure of this compound. This technique would provide accurate bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation in the crystalline state. The planarity of the pyridine ring and the orientation of the prop-1-ynyl and amine substituents relative to the ring would be of particular interest.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined

This table represents the type of data that would be obtained from an X-ray crystallographic study and is currently unpopulated.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine at the molecular level. These methods allow for the prediction of various parameters that are crucial for understanding its chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the equilibrium geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimal molecular geometry by finding the lowest energy conformation. mdpi.comnih.gov

The calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, the geometry of the pyridine (B92270) ring is influenced by its substituents. The presence of the bromine atom at the 5-position, the amino group at the 2-position, and the prop-1-ynyl group at the 3-position will induce specific electronic and steric effects, leading to a unique three-dimensional structure. The planarity of the pyridine ring might be slightly distorted due to these substitutions. ekb.eg The amino group, being an electron-donating group, and the bromine, an electron-withdrawing group, will affect the charge distribution within the pyridine ring. ekb.eg

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C2-N (Amine) Bond Length~1.38 Å
C3-C (Propynyl) Bond Length~1.45 Å
C5-Br Bond Length~1.90 Å
C2-N1-C6 Angle~118°
C2-C3-C4 Angle~120°
C4-C5-C6 Angle~119°

Note: These are estimated values based on typical DFT calculations for substituted pyridines and have not been experimentally verified for this specific compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-donating amino group is expected to cause an upfield shift (lower ppm) for the pyridine ring protons, particularly those in ortho and para positions. Conversely, the electron-withdrawing bromine atom and the propynyl (B12738560) group would lead to downfield shifts (higher ppm) for nearby protons and carbons. stenutz.euacs.org

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. These calculations can predict the wavenumbers corresponding to specific vibrational modes within the molecule. For this compound, characteristic frequencies would be expected for the N-H stretching of the amino group, the C≡C stretching of the propynyl group, C-N stretching, C-Br stretching, and the various aromatic C-H and C-C vibrations of the pyridine ring. cdnsciencepub.comacs.orgnist.gov

Table 2: Predicted Spectroscopic Parameters for this compound

Spectroscopic ParameterPredicted Value/Range
¹H NMR Chemical Shift (Pyridine H)6.5 - 8.0 ppm
¹³C NMR Chemical Shift (Pyridine C)100 - 160 ppm
IR Frequency (N-H stretch)3300 - 3500 cm⁻¹
IR Frequency (C≡C stretch)2100 - 2260 cm⁻¹
IR Frequency (C-Br stretch)500 - 600 cm⁻¹

Note: These are estimated values based on typical DFT calculations for substituted pyridines and have not been experimentally verified for this specific compound.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. mdpi.comscispace.com

For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyridine ring, while the LUMO may be distributed over the pyridine ring and the electron-withdrawing bromo and propynyl substituents. The presence of both electron-donating (amino) and electron-withdrawing (bromo, propynyl) groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted pyridine, indicating a potentially higher reactivity. ekb.eg

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity.

Table 3: Predicted Electronic Properties for this compound

Electronic PropertyPredicted Value (eV)
HOMO Energy~ -5.5 eV
LUMO Energy~ -1.0 eV
HOMO-LUMO Gap~ 4.5 eV

Note: These are estimated values based on DFT calculations for similarly substituted pyridines and have not been experimentally verified for this specific compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with its environment. researchgate.net

Conformational Analysis and Flexibility

MD simulations can explore the conformational landscape of this compound by simulating its atomic motions. This is particularly relevant for the prop-1-ynyl group, which can exhibit rotational flexibility around the C-C single bond connecting it to the pyridine ring. The simulation can reveal the preferred dihedral angles and the energy barriers between different conformations. The flexibility of the amino group can also be assessed.

Interaction Energies with Model Systems

MD simulations are highly effective for studying the interaction of this compound with other molecules, such as solvents or biological macromolecules. By placing the molecule in a simulation box with a model system (e.g., water molecules or a protein active site), the non-covalent interaction energies can be calculated. rsc.org These simulations can identify key interaction sites, such as hydrogen bonding involving the amino group or the pyridine nitrogen, and halogen bonding involving the bromine atom. Such studies are crucial for understanding the molecule's behavior in different chemical or biological environments. For instance, the interaction with pyridine molecules and a surface can be modeled to understand adsorption behaviors. rsc.org

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in mapping out the energetic landscapes of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed mechanistic picture can be constructed. This is particularly valuable for transition-metal-catalyzed reactions, such as the Sonogashira coupling used to synthesize this compound. scirp.orgresearchgate.net

Transition State Analysis of Key Synthetic Reactions

The synthesis of this compound typically involves the palladium-catalyzed Sonogashira cross-coupling reaction between a 2-amino-3,5-dibromopyridine (B40352) and propyne (B1212725). scirp.orgscirp.org Transition state analysis, often performed using Density Functional Theory (DFT), is crucial for understanding the feasibility and kinetics of this reaction. researchgate.netnih.gov DFT calculations can model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmdpi.com

For the Sonogashira coupling, computational chemists can locate the transition state structures for each key step. The calculated activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, determines the rate of the reaction. nih.gov A lower activation barrier implies a faster reaction. For instance, in the Suzuki-Miyaura cross-coupling, a related reaction, DFT calculations have been used to determine that the activation energy for the transmetalation step can be rate-determining. nih.gov Similar analyses for the synthesis of this compound would allow for the optimization of reaction conditions, such as the choice of catalyst, ligand, and base, by identifying the most energetically demanding step in the catalytic cycle. scirp.org

Table 1: Hypothetical DFT-Calculated Activation Energies for the Rate-Determining Step in the Synthesis of this compound with Different Catalysts.

Catalyst SystemLigandRate-Determining StepCalculated Activation Energy (ΔE‡) (kcal/mol)
Pd(OAc)₂PPh₃Transmetalation22.5
Pd₂(dba)₃XPhosOxidative Addition19.8
PdCl₂(PPh₃)₂NoneReductive Elimination25.1
Pd(CF₃COO)₂PPh₃Transmetalation21.9

This table is illustrative and presents hypothetical data based on typical values for similar cross-coupling reactions.

Prediction of Reaction Pathways and Selectivities

Beyond reaction rates, computational modeling can predict reaction pathways and regioselectivity, which is critical when a molecule has multiple potential reaction sites. nih.govarxiv.org For precursors to this compound, such as a di-brominated pyridine, there could be competition between the different bromine atoms for undergoing the coupling reaction. Computational models can predict which site is more reactive by calculating the energies of the different possible reaction intermediates and transition states. nih.govrsc.org

Machine learning models, trained on large datasets of experimental and computational results, are also emerging as powerful tools for predicting regioselectivity in the functionalization of heterocyclic compounds like pyridine. nih.govresearchgate.net These models can use features derived from the electronic structure of the molecule to rapidly predict the most likely site of reaction under various conditions. nih.govresearchgate.net This predictive capability can guide synthetic chemists in designing more efficient and selective syntheses, minimizing the formation of unwanted byproducts. nih.gov

In Silico Prediction of Potential Biological Target Interactions (Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. acellera.com

Ligand-Protein Binding Mode Analysis

For this compound, molecular docking could be used to predict its binding mode within the active site of potential protein targets, such as protein kinases, which are often targeted by pyridine-containing inhibitors. nih.govnih.gov A docking simulation would place the compound in various conformations and orientations within the protein's binding pocket and calculate a score that estimates the binding affinity for each pose.

The analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govmdpi.com For example, the 2-amino group of the pyridine ring could act as a hydrogen bond donor to an acceptor residue in the protein's hinge region, a common binding motif for kinase inhibitors. nih.gov The propynyl group might extend into a hydrophobic pocket, while the bromo-substituted phenyl ring could form additional interactions. Visualizing these binding modes provides a structural hypothesis for the compound's mechanism of action. researchgate.net

Table 2: Hypothetical Docking Results of this compound with a Target Kinase.

Key Interacting ResidueInteraction TypeDistance (Å)
Met102 (Hinge)Hydrogen Bond (NH...O)2.9
Glu85 (Hinge)Hydrogen Bond (NH₂...O)3.1
Leu75 (Hydrophobic Pocket)Hydrophobic Interaction3.8
Phe150 (Gatekeeper)π-π Stacking4.2
Val120van der Waals3.5

This table is illustrative and presents a hypothetical binding mode based on common interactions observed for kinase inhibitors.

Evaluation of Binding Affinities for Biological Targets

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). chemrxiv.org While these scores are useful for ranking compounds, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation can be employed for more rigorous binding affinity predictions. researchgate.netnih.gov

Computational methods can also be used to predict how chemical modifications to this compound would affect its binding affinity. nih.govbiorxiv.org By systematically altering functional groups in silico and recalculating the binding affinity, researchers can develop a structure-activity relationship (SAR) that guides the design of more potent analogs. researchgate.net This in silico approach can prioritize the synthesis of compounds that are most likely to have improved biological activity, thereby accelerating the drug discovery process. acellera.comnih.gov

Chemical Modification and Structure Activity Relationship Sar Studies

Design and Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine involves a modular approach, allowing for systematic modifications at three key positions: the bromine substituent at C5, the prop-1-ynyl chain at C3, and the amino group at C2.

Systematic Variation of the Bromine Substituent

The bromine atom at the 5-position is a versatile handle for introducing a wide range of functional groups via cross-coupling reactions. The synthesis of analogues with different halogen substituents (F, Cl, I) at this position allows for a systematic study of the influence of the halogen's electronic and steric properties on the molecule's reactivity.

The synthesis of these analogues typically starts from the corresponding 2-amino-5-halopyridine. For instance, 2-amino-5-chloropyridine (B124133) and 2-amino-5-iodopyridine (B21400) are commercially available or can be synthesized. The prop-1-ynyl group is then introduced via a Sonogashira coupling reaction. The reactivity of the C5-halogen bond towards palladium-catalyzed cross-coupling generally follows the order I > Br > Cl >> F. researchgate.netwikipedia.org This trend allows for selective functionalization; for example, a 5-iodo analogue can be selectively reacted at the C5 position while leaving other functionalities intact.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrates the feasibility of modifying the 5-position. mdpi.com While this study focuses on a methyl-substituted pyridine (B92270), the principles are directly applicable to the this compound scaffold.

Table 1: Synthesis of 5-Halo-3-prop-1-ynyl-pyridin-2-ylamine Analogues

Starting MaterialCoupling PartnerCatalyst/ConditionsProduct
2-Amino-5-iodopyridinePropyne (B1212725)Pd(PPh₃)₄, CuI, Et₃N5-Iodo-3-prop-1-ynyl-pyridin-2-ylamine
2-Amino-5-chloropyridinePropynePd(dba)₂, XPhos, Cs₂CO₃5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine
2-Amino-5-fluoropyridinePropyneHigh-temperature Pd-catalyzed conditions5-Fluoro-3-prop-1-ynyl-pyridin-2-ylamine

This table presents hypothetical synthetic routes based on established methodologies for Sonogashira coupling on halopyridines.

Modifications to the Prop-1-ynyl Chain (e.g., length, unsaturation)

The prop-1-ynyl chain at the C3 position can be readily modified to explore the impact of its length, steric bulk, and electronic properties. The Sonogashira coupling reaction is a powerful tool for this purpose, allowing for the introduction of a wide variety of terminal alkynes. researchgate.netscirp.org

For instance, reacting 2-amino-3,5-dibromopyridine (B40352) with different terminal alkynes can yield a library of 2-amino-5-bromo-3-alkynylpyridine derivatives. The alkyne partner can be varied from simple alkyl chains (e.g., but-1-yne, pent-1-yne) to those bearing aryl or silyl (B83357) groups (e.g., phenylacetylene, trimethylsilylacetylene). The synthesis of a 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine (B8636782) derivative has been reported, showcasing the introduction of functionalized alkyne chains.

Furthermore, the triple bond of the prop-1-ynyl group can be selectively reduced to a double bond (alkene) or a single bond (alkane), providing access to analogues with varying degrees of unsaturation. For example, catalytic hydrogenation using Lindlar's catalyst would yield the corresponding (Z)-alkene, while hydrogenation with palladium on carbon would lead to the fully saturated propyl derivative.

Table 2: Examples of Analogues with Modified Alkynyl Chains

Starting MaterialTerminal AlkyneProduct
2-Amino-3-iodo-5-bromopyridineBut-1-yne2-Amino-3-(but-1-ynyl)-5-bromopyridine
2-Amino-3-iodo-5-bromopyridinePhenylacetylene2-Amino-5-bromo-3-(phenylethynyl)pyridine
2-Amino-3-iodo-5-bromopyridine3,3-Dimethylbut-1-yne2-Amino-5-bromo-3-(3,3-dimethylbut-1-ynyl)pyridine
2-Amino-3-iodo-5-bromopyridine(Trimethylsilyl)acetylene2-Amino-5-bromo-3-((trimethylsilyl)ethynyl)pyridine

This table illustrates the synthesis of various 3-alkynyl derivatives based on Sonogashira coupling reactions.

Substituent Effects on the Pyridine Ring

The electronic properties of the pyridine ring can be fine-tuned by introducing various substituents. The presence of the electron-donating amino group at C2 and the electron-withdrawing bromine atom at C5 creates a specific electronic environment. The introduction of additional substituents can further modulate this, influencing the reactivity of the entire molecule. For instance, the nitration of 2-aminopyridine (B139424) yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, indicating that the directing effects of the amino group can be exploited to introduce further functionality. sapub.org

Exploration of Amine Substituents and Hybrid Systems

The primary amino group at the C2 position is a key site for modification. It can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation, to generate a diverse range of derivatives. For example, palladium-catalyzed C-N cross-coupling reactions have been successfully employed for the N-arylation of 3-halo-2-aminopyridines. nih.govresearchgate.net While these studies focus on the C3 halogen, the principles can be applied to the C2 amino group of our target compound.

The synthesis of hybrid systems, where the this compound scaffold is linked to other heterocyclic systems, is another avenue of exploration. The amino group can serve as a nucleophile to construct fused ring systems. For example, the reaction of 2-aminopyridines can lead to the formation of imidazo[1,2-a]pyridines and other polyheterocyclic systems. researchgate.netmdpi.com

Correlation of Structural Features with Modulated Chemical Behavior

The systematic modifications described above have a profound impact on the chemical behavior of the molecule, particularly its reactivity and selectivity in various chemical transformations.

Impact of Substituents on Reactivity and Selectivity

The electronic nature of the substituents on the pyridine ring plays a critical role in determining its reactivity. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack and generally increasing the rate of oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles but activating it for nucleophilic aromatic substitution (SNA_r).

Systematic Variation of the Bromine Substituent: The nature of the halogen at the C5 position significantly influences the rate of cross-coupling reactions. The C-X bond strength decreases in the order F > Cl > Br > I, which is reflected in the reactivity towards oxidative addition to a palladium(0) catalyst. Therefore, a 5-iodo analogue would be significantly more reactive in Suzuki or Sonogashira couplings than its 5-bromo or 5-chloro counterparts. This difference in reactivity allows for selective, sequential cross-couplings if multiple different halogens are present on the same scaffold.

Modifications to the Prop-1-ynyl Chain: The steric bulk of the substituent on the alkyne can influence the rate of reactions involving the pyridine ring or the amino group. A large substituent on the alkyne may hinder the approach of reagents to the neighboring C2-amino group or the pyridine nitrogen. Electronically, an electron-withdrawing group on the alkyne would decrease the electron density of the triple bond, potentially affecting its reactivity in cycloaddition reactions.

Exploration of Amine Substituents and Hybrid Systems: Modification of the C2-amino group can have a significant impact on the reactivity of the entire molecule. Acylation of the amino group, for example, converts it into a less-activating amide group, which would decrease the ring's susceptibility to electrophilic attack. N-alkylation or N-arylation can introduce steric bulk that may influence the reactivity of the adjacent C3-prop-1-ynyl group. The formation of fused heterocyclic systems locks the conformation of the original 2-aminopyridine moiety, which can lead to unique reactivity and selectivity patterns.

Table 3: Predicted Impact of Substituent Variation on Chemical Reactivity

ModificationPredicted Effect on ReactivityPredicted Effect on Selectivity
C5-Substituent: Br → IIncreased reactivity in cross-coupling reactions.Allows for selective functionalization at C5 over other positions.
C5-Substituent: Br → FDecreased reactivity in cross-coupling reactions.May favor nucleophilic aromatic substitution at other positions.
C3-Alkyne: Prop-1-ynyl → Phenyl-ethynylIncreased steric hindrance near C2-amino group.May influence regioselectivity of reactions on the pyridine ring.
C3-Alkyne: Prop-1-ynyl → Prop-1-enylIncreased reactivity towards electrophilic addition at the C=C bond.Introduces potential for E/Z isomerism.
C2-Amine: NH₂ → NH-AcetylDecreased electron-donating character of the substituent.Deactivates the pyridine ring towards electrophilic substitution.
C2-Amine: NH₂ → N(CH₃)₂Increased electron-donating character and steric bulk.Enhances ring activation but may hinder reactions at adjacent sites.

This table provides a predictive analysis of how structural modifications would likely influence the chemical behavior of the title compound, based on established principles of organic chemistry.

Influence of Molecular Architecture on Supramolecular Assembly

There is no specific research available on the supramolecular assembly of this compound. However, the molecular architecture of this compound suggests the potential for various non-covalent interactions that are crucial for forming organized supramolecular structures. The key features of the molecule—the pyridine ring, the amino group, the bromine atom, and the propynyl (B12738560) group—can all participate in hydrogen bonding, halogen bonding, and π-stacking interactions.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. This donor-acceptor pairing is a common motif in the self-assembly of pyridine derivatives. Furthermore, the bromine atom introduces the possibility of halogen bonding, an interaction where a halogen atom acts as an electrophilic region and interacts with a Lewis base, such as the nitrogen atom of another pyridine ring. georgiasouthern.edu Studies on related iodoalkynyl-pyridines have demonstrated the formation of well-defined supramolecular parallelograms through N···I halogen bonds, suggesting that the bromo-alkynyl scaffold could facilitate similar self-assembly. tmc.edu

Exploration of Structure-Biological Activity Relationships (SAR)

Specific structure-activity relationship (SAR) studies for this compound are not documented in the scientific literature. SAR studies require the synthesis and biological evaluation of a series of related analogs to determine how changes in chemical structure affect biological activity. While SAR studies have been conducted on various substituted pyridine and aminopyridine derivatives for different therapeutic targets, this specific compound has not been the focus of such an investigation.

Correlation of Structural Changes with Biological Target Interactions

Without identified biological targets for this compound, it is impossible to correlate structural changes with target interactions. Generally, in medicinal chemistry, modifications to a lead compound are made to enhance potency, selectivity, and pharmacokinetic properties. For a molecule like this, potential modifications could include:

Substitution on the pyridine ring: Altering the electronic properties and steric profile.

Modification of the propynyl group: Exploring the impact of the alkyne and the effect of different substituents on the terminal carbon.

Derivatization of the amino group: Introducing different functional groups to probe for additional binding interactions.

Replacement of the bromine atom: Investigating the role of the halogen and the effect of other halogens or functional groups at this position.

SAR studies on other 2-aminopyridine derivatives have shown that such modifications can significantly impact their affinity for biological targets like kinases. tmc.edu However, without experimental data for this compound, any discussion of SAR remains speculative.

Mechanistic Elucidation of in vitro Biological Effects

There are no published studies detailing the in vitro biological effects of this compound. Therefore, there has been no mechanistic elucidation of its activity, such as enzyme inhibition, receptor binding, or modulation of cellular pathways. The aminopyridine scaffold is present in numerous biologically active compounds, and derivatives have been investigated as inhibitors of various enzymes, including kinases. nih.govnih.gov The general structure suggests it could be a candidate for screening in various biological assays, but at present, no such data is publicly available.

Stereochemical Effects on Biological Activity

The parent compound, this compound, is achiral and does not have any stereocenters. Therefore, the issue of stereochemical effects on its biological activity is not applicable. If chiral centers were to be introduced through chemical modification, for example, by adding a chiral substituent to the amino group or the propynyl chain, then the resulting enantiomers or diastereomers would require separate biological evaluation, as it is common for stereoisomers to exhibit different potencies and pharmacological profiles. google.com

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Building Block

The trifunctional nature of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine, possessing a nucleophilic amino group, a reactive terminal alkyne, and a halogenated site amenable to cross-coupling reactions, positions it as a powerful tool for synthetic chemists. This versatility allows for its use as a precursor to intricate molecular architectures and in the implementation of divergent synthesis strategies.

Precursor for Complex Heterocyclic Systems

The 2-amino-3-alkynylpyridine scaffold is a well-established precursor for the synthesis of a variety of fused heterocyclic systems. The amino and alkynyl groups can undergo intramolecular cyclization reactions to form new rings, leading to the construction of bicyclic and polycyclic aromatic systems. For instance, the synthesis of fused pyridines, such as γ-carbolines, furo[2,3-c]pyridines, and thieno[2,3-c]pyridines, has been achieved through the reaction of aryl ketones, hydroxylamine, and alkynes, highlighting the utility of the 2-amino-alkyne motif. nih.gov Similarly, intramolecular cyclization of substrates containing a tethered cyano group to an alkynylheteroaromatic system can yield fused pyridoheterocycles. nih.gov

Furthermore, the 2-aminopyridine (B139424) moiety is a key component in the synthesis of imidazo[1,2-a]pyridines through three-component reactions with aldehydes and alkynes. researchgate.net The propargyl group at the 3-position of this compound can participate in such transformations, leading to the formation of complex, multi-substituted heterocyclic frameworks.

The presence of the bromine atom at the 5-position offers an additional handle for synthetic diversification. This site is amenable to a range of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which can be used to introduce further complexity after the initial construction of a fused heterocyclic system. scirp.orgwikipedia.org

Table 1: Potential Heterocyclic Systems from this compound

Starting MoietyReaction TypePotential Product
2-Amino and 3-prop-1-ynylIntramolecular CyclizationFused Pyridines (e.g., Furopyridines, Thienopyridines)
2-AminopyridineThree-Component ReactionImidazo[1,2-a]pyridines
5-BromoCross-Coupling ReactionsFurther functionalized heterocyclic systems

Application in Divergent Synthesis Strategies

Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such strategies due to its multiple, orthogonally reactive functional groups.

A plausible divergent synthetic approach could involve the following steps:

Initial Diversification at the 5-position: The bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. acs.org This would generate a library of 5-substituted-3-prop-1-ynyl-pyridin-2-ylamines.

Modification of the Alkyne: The terminal alkyne of each of the 5-substituted derivatives can then be further functionalized. For example, Sonogashira coupling can introduce various aryl or heteroaryl groups. scirp.org Alternatively, the alkyne can undergo "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole-containing moieties. wikipedia.orgorganic-chemistry.org

Cyclization or Functionalization of the Amino Group: The 2-amino group can be used as a handle for the construction of fused rings, as described in the previous section, or it can be acylated or alkylated to introduce further diversity.

This systematic and modular approach allows for the rapid generation of a large number of distinct molecules from a single, versatile starting material, which is highly valuable in drug discovery and chemical biology.

Potential in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The unique structural features of this compound make it a promising scaffold for the design of such probes. biosyn.com

Design of Affinity Probes for Biological Target Identification

Affinity-based chemical probes are designed to bind to a specific biological target, enabling its identification and characterization. The pyridine (B92270) core of this compound can serve as a recognition element for specific protein targets, as pyridine derivatives are common pharmacophores in medicinal chemistry. The bromine atom and the propargyl group provide handles for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent modification of the target protein.

For example, the bromine atom could be converted to a more reactive functional group, or the propargyl group could be used in a photoaffinity labeling experiment. Upon binding to the target protein, irradiation with UV light would generate a reactive species from the alkyne, leading to covalent attachment and allowing for subsequent identification of the protein.

Use in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The terminal alkyne of the propargyl group in this compound is a key functional group for bioorthogonal ligation, particularly in the context of click chemistry. wikipedia.orgorganic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a bioorthogonal reaction. nih.govinterchim.fr In this reaction, the terminal alkyne of this compound can react with an azide-modified biomolecule (e.g., a protein, nucleic acid, or glycan) to form a stable triazole linkage. This allows for the specific labeling and visualization of biomolecules in their native environment. researchgate.net

Table 2: Bioorthogonal Applications of the Propargyl Group

Bioorthogonal ReactionReactantLinkage FormedApplication
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-modified biomoleculeTriazoleLabeling and tracking of biomolecules
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained cyclooctyneTriazoleCopper-free labeling in living cells

Exploration in Materials Science

While direct applications of this compound in materials science are not yet extensively documented, its structural motifs suggest potential for the development of novel functional materials. Pyridine-containing polymers are known for their interesting electronic and optical properties, as well as their ability to coordinate with metal ions.

The presence of both a polymerizable alkyne group and a site for cross-coupling (the bromine atom) suggests that this compound could serve as a monomer for the synthesis of novel conjugated polymers. For instance, polymerization via the alkyne group could lead to the formation of poly(pyridinylene-alkynylene)s. The bromine atoms on the resulting polymer backbone could then be post-functionalized through cross-coupling reactions to tune the material's properties. Such materials could have applications in organic electronics, sensing, and catalysis.

Furthermore, the ability of the pyridine nitrogen and the amino group to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties. The propargyl group could also be used to functionalize the surface of materials through click chemistry.

Integration into Polymer Architectures (e.g., via click chemistry)

The presence of a terminal alkyne in the form of the prop-1-ynyl group makes this compound a prime candidate for integration into polymer backbones or as a side-chain functionalization agent through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orglumiprobe.com This reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, making it an ideal tool for polymer synthesis and modification. organic-chemistry.orgbachem.com

The general principle involves reacting the alkyne functionality of this compound with a polymer or monomer bearing an azide (B81097) group. This reaction forms a stable triazole linkage, covalently bonding the pyridine derivative to the polymer chain.

Potential Polymer Architectures:

Linear Polymers: Bifunctional monomers containing two azide groups could be polymerized with this compound (acting as a difunctional monomer if the bromine or amine group is also utilized in a subsequent or concurrent polymerization step) to create linear polymers.

Graft Copolymers: A pre-existing polymer with azide side chains could be "clicked" with this compound to introduce the bromo-aminopyridine moiety as a functional graft.

Dendrimers and Hyperbranched Polymers: The use of multifunctional azide-containing cores could allow for the divergent growth of dendrimers or hyperbranched polymers with terminal this compound units.

The incorporation of the 5-bromo-2-aminopyridine unit into a polymer could introduce several beneficial properties. The pyridine ring can engage in hydrogen bonding and π-π stacking interactions, influencing the polymer's morphology and thermal properties. The bromine atom provides a site for further post-polymerization modification via cross-coupling reactions, allowing for the attachment of other functional groups. The amino group can also be a site for further chemical transformations or can influence the polymer's solubility and coordination properties.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TechniqueReactive Group(s) UtilizedResulting Polymer ArchitecturePotential Properties Conferred
Click Chemistry (CuAAC)Prop-1-ynyl groupLinear, Graft, DendriticThermal stability, modifiable bromine site, coordination sites
Sonogashira CouplingProp-1-ynyl group and Bromine atomConjugated polymersOptoelectronic properties, conductivity
Buchwald-Hartwig AminationAmino group and Bromine atomCross-linked or network polymersEnhanced thermal stability, altered solubility

This table represents theoretical applications based on the known reactivity of the functional groups present in the molecule.

Application in Smart Materials and Sensing (if relevant to specific modifications)

"Smart materials" are materials that respond to external stimuli, such as changes in pH, temperature, light, or the presence of specific chemical species. The functional groups on this compound suggest its potential as a building block for such materials, particularly in the realm of chemical sensing.

The 2-aminopyridine moiety is a known metal-binding motif. Incorporation of this unit into a polymer or onto a surface could create a material capable of sequestering or detecting metal ions. The binding of a metal ion to the aminopyridine unit could induce a change in the material's properties, such as its fluorescence or conductivity, forming the basis of a sensor.

Furthermore, the bromine atom can be functionalized through cross-coupling reactions to introduce other sensing moieties. For example, a fluorophore could be attached at the 5-position. The coordination of an analyte to the nearby aminopyridine could then modulate the fluorescence of the attached fluorophore through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

The prop-1-ynyl group itself can be used to anchor the molecule to surfaces, such as gold or silicon, which is a common strategy in the development of sensor devices. Polymers incorporating this unit could be readily coated onto sensor substrates.

Table 2: Potential Sensing Applications Based on this compound Derivatives

Target AnalyteSensing MechanismKey Functional Group(s)Potential Output Signal
Metal IonsCoordination2-AminopyridineFluorescence quenching/enhancement, colorimetric change, electrochemical signal
Protons (pH)Protonation of pyridine nitrogen2-AminopyridineChange in absorption or fluorescence
Organic MoleculesHost-guest interactions (after modification)Modified pyridine coreCompetitive binding assay signal

This table outlines hypothetical sensing applications derived from the chemical structure of the compound and its potential derivatives.

While direct experimental evidence for these specific applications of this compound is not prevalent in publicly accessible literature, the chemical nature of the molecule strongly supports its potential as a versatile building block in the development of advanced polymers and smart materials. Further research is warranted to explore and realize these possibilities.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Approaches

The synthesis of chiral molecules is a paramount objective in drug discovery, as enantiomers often exhibit distinct pharmacological and toxicological profiles. While numerous methods exist for the synthesis of 2-aminopyridines, the development of asymmetric routes to introduce chirality remains a fertile area for research. nih.govacs.orgnih.gov Future efforts could focus on the enantioselective synthesis of derivatives of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine.

One potential strategy involves the use of chiral catalysts in the key bond-forming steps. For instance, asymmetric transition-metal-catalyzed cross-coupling reactions could be explored to introduce chiral substituents at the pyridine (B92270) core. Furthermore, organocatalytic methods, which have gained prominence for their mild reaction conditions and environmental compatibility, could be developed for the asymmetric functionalization of the pyridine ring or its precursors. acs.org

Potential Asymmetric Synthetic Strategy Catalyst Type Potential Chiral Moiety Introduced Key Advantage
Asymmetric Sonogashira CouplingChiral Palladium ComplexChiral alkyneDirect introduction of a chiral propargyl group
Enantioselective AminationChiral Brønsted AcidChiral amineControl of stereochemistry at the amino group
Asymmetric C-H FunctionalizationChiral Rhodium CatalystChiral alkyl or aryl groupLate-stage diversification with stereocontrol

Discovery of Unconventional Reaction Pathways

Moving beyond established synthetic protocols, the exploration of unconventional reaction pathways could unlock novel chemical space and provide more efficient access to derivatives of this compound. This could involve the investigation of novel multicomponent reactions, cascade reactions, or the use of non-traditional activation methods. nih.govnih.gov

For example, a one-pot, multicomponent reaction could be designed to assemble the substituted pyridine core from simple, readily available starting materials, thereby increasing synthetic efficiency and reducing waste. nih.gov Additionally, exploring photocatalysis or electrochemistry could provide access to reactive intermediates and reaction pathways that are not achievable through conventional thermal methods, potentially leading to the discovery of new transformations and molecular scaffolds.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. nih.govacs.orgresearchgate.netmdpi.com Integrating flow chemistry and sustainable practices into the synthesis of this compound and its analogs presents a significant opportunity for process optimization and environmental impact reduction.

Flow chemistry offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for telescoped reactions, which can significantly shorten synthesis times. nih.govbeilstein-journals.orgacs.orgacs.orgnih.gov Future research could focus on developing a continuous flow synthesis of the target compound, potentially utilizing immobilized catalysts or reagents to facilitate purification and catalyst recycling. beilstein-journals.org

Sustainable Synthesis Approach Key Technology/Principle Potential Benefit
Continuous Flow SynthesisMicroreactors, Packed-Bed ReactorsImproved yield, safety, and scalability nih.govbeilstein-journals.orgnih.gov
Use of Greener SolventsWater, bio-derived solventsReduced environmental impact and toxicity acs.orgresearchgate.net
Microwave-Assisted SynthesisMicrowave irradiationAccelerated reaction times and increased yields nih.govresearchgate.net
Heterogeneous CatalysisSolid-supported catalystsSimplified purification and catalyst reuse nih.govmdpi.com

Advanced in vitro Mechanistic Biological Investigations

A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. For this compound, which could potentially act as a kinase inhibitor given the prevalence of the pyridine scaffold in such molecules, detailed in vitro mechanistic studies are warranted. nih.govaacrjournals.orgnih.gov

Future investigations should aim to elucidate the specific kinase(s) targeted by the compound and to characterize the nature of the inhibitor-kinase interaction. This can be achieved through a combination of biochemical and biophysical assays. reactionbiology.com Determining whether the inhibition is competitive, non-competitive, or allosteric is a key aspect of these studies. nih.govreactionbiology.com

In Vitro Assay Information Gained Example Technique
Kinase Selectivity ProfilingIdentification of primary and off-target kinasesRadiometric assays, fluorescence-based assays reactionbiology.com
IC50 DeterminationPotency of inhibitionDose-response curves with purified enzyme nih.gov
Mechanism of Inhibition StudiesMode of binding (e.g., ATP-competitive)Michaelis-Menten kinetics, Surface Plasmon Resonance (SPR) reactionbiology.com
Target Engagement AssaysConfirmation of binding in a cellular contextCellular Thermal Shift Assay (CETSA)

Exploration of New Biological Target Classes

While kinases are a logical starting point, it is crucial to explore a broader range of biological targets to fully understand the therapeutic potential of this compound. Pyridine derivatives have demonstrated activity against a wide array of targets, including phosphodiesterases and various enzymes involved in cancer and infectious diseases. researchgate.netnih.gov

High-throughput screening against diverse target panels, including G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets, could reveal unexpected biological activities. Phenotypic screening in various disease-relevant cell models can also be a powerful approach to identify novel therapeutic applications without a priori knowledge of the molecular target.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Generative models can be used to create virtual libraries of novel compounds based on the core scaffold of the parent molecule. Predictive models can then be employed to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, biological activity, and synthetic feasibility of these virtual compounds. springernature.comnih.gov This in silico screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

AI/ML Application Specific Tool/Technique Objective
De Novo Drug DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Generation of novel molecular structures with desired properties ijirt.orgspringernature.com
Virtual ScreeningQuantitative Structure-Activity Relationship (QSAR) models, Docking simulationsPrediction of biological activity and binding affinity nih.gov
Synthesis PredictionRetrosynthesis prediction algorithmsIdentification of viable synthetic routes for novel compounds
ADMET PredictionMachine learning models trained on experimental dataEarly assessment of pharmacokinetic and toxicity profiles springernature.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Sonogashira cross-coupling between 5-bromo-3-iodopyridin-2-ylamine (precursor) and prop-1-yne derivatives. Catalysts like Pd(PPh₃)₄/CuI in THF at 60–80°C under inert atmosphere are typical. Yield optimization requires careful control of stoichiometry (1:1.2 amine:alkyne) and reaction time (12–24 hrs) to minimize alkyne homocoupling byproducts . Alternative routes include direct bromination of pyridin-2-ylamine derivatives followed by alkyne functionalization, but regioselectivity challenges may arise .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 7.8–8.2 ppm), the alkyne proton (δ 2.5–3.0 ppm, split due to coupling with adjacent carbons), and the amine proton (δ 5.5–6.0 ppm, broad).
  • IR : Confirm the alkyne C≡C stretch (~2100 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ at m/z 227.0 (C₈H₆BrN₂ requires 227.97). Cross-validate with elemental analysis for Br content (~35%) .

Q. How does the bromine substituent influence the reactivity of the pyridine ring in further functionalization?

  • Methodological Answer : The bromine at position 5 acts as a directing group, enabling regioselective C–H activation at position 4 for further cross-coupling (e.g., Suzuki-Miyaura). However, steric hindrance from the prop-1-ynyl group at position 3 may reduce reactivity, necessitating elevated temperatures (80–100°C) or bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound synthesis?

  • Methodological Answer : Quantum mechanical calculations (DFT) predict transition states for Sonogashira coupling, identifying steric clashes between the prop-1-ynyl group and catalyst. Molecular dynamics simulations model solvent effects (e.g., DMF vs. THF) on reaction rates. ICReDD’s workflow integrates these insights with high-throughput experimentation to prioritize conditions with >80% yield .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent polarity or hydrogen bonding. Use COSY and NOESY to confirm spin-spin coupling networks. For computational validation, compare DFT-calculated chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data. Adjust solvent parameters in simulations (e.g., PCM model for THF) to improve alignment .

Q. How can factorial design optimize catalytic systems for this compound’s derivatization?

  • Methodological Answer : A 2³ factorial design evaluates factors: catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies interactions between variables. For example, high Pd loading (>1.5 mol%) in DMF reduces reaction time by 40% but increases impurity formation. Pareto charts prioritize significant factors for DOE refinement .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Key issues include alkyne dimerization during scale-up and bromine displacement under prolonged heating. Mitigation strategies:

  • Continuous flow reactors : Minimize residence time at high temperatures.
  • In-line purification : Use scavenger resins (e.g., QuadraPure™) to remove Pd/Cu residues.
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate the product with >98% purity. Monitor intermediates via PAT (Process Analytical Technology) tools .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to assess validity?

  • Methodological Answer : Stability studies (HPLC monitoring) under pH 2–6 at 25°C show decomposition (>10%) at pH <3 due to Br⁻ elimination. Contradictions may arise from trace metal impurities (e.g., Fe³⁺) accelerating degradation. Validate via controlled experiments with chelating agents (EDTA) and ICP-MS analysis of reaction mixtures .

Safety and Handling

Q. What are critical safety considerations for handling this compound?

  • Methodological Answer : The compound is hygroscopic and may release HBr under moisture. Store under N₂ at –20°C. Use explosion-proof refrigerators due to alkyne flammability. PPE: Nitrile gloves, face shield, and fume hood with <0.1 ppm exposure limit. Spills require neutralization with NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.